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Compound of Interest

Compound Name: Phenyl propionate

Cat. No.: B036179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl propionate, a significant
ester in the field of flavor and fragrance chemistry. It details the compound's physicochemical
properties, natural occurrence, synthesis, and its role in creating flavor profiles. The guide also
includes detailed experimental protocols and visual diagrams of key workflows and biological
pathways to support research and development.

Introduction to Phenyl Propionate

Phenyl propionate (also known as phenyl propanoate) is an aromatic ester formed from
phenol and propanoic acid.[1] It is recognized for its characteristic pleasant, fruity, and floral
aroma, which makes it a valuable component in the flavor and fragrance industries.[1][2] While
naturally occurring in some fruits like strawberries and pineapples, it is also synthesized for
commercial use as a flavoring agent and a chemical intermediate.[2] This document serves as
a technical resource, consolidating key data and methodologies relevant to the study and
application of phenyl propionate.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of phenyl propionate is
presented below. This data is essential for its application in various formulations and for
understanding its behavior in different matrices.
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Table 1: Chemical Identifiers and Molecular Properties of Phenyl Propionate

Property Value Reference(s)
CAS Number 637-27-4 [1][2][3]
Molecular Formula CoH1002 [11[2][3]
Molecular Weight 150.17 g/mol [3114]

IUPAC Name phenyl propanoate [3]

Synonyms Phenyl propanoate, Propanoic e

acid, phenyl ester

Table 2: Physical and Chemical Properties of Phenyl Propionate

Property Value Reference(s)
Colorless to pale yellow liquid;

Appearance . ] ) [1][5]
white low melting solid

Odor Profile Fruity, floral, honey, phenolic [11[4116]

Boiling Point 211 °C (at 760 mm Hg) [51[7]

Melting Point 20 °C [51[7]

Flash Point 86 - 87.26 °C [4115]

Vapor Pressure

0.184 - 0.2242 mmHg @ 25 °C

(estimated)

[417]

logP (o/w)

2.0 - 2.162 (estimated)

[417]

Table 3: Solubility of Phenyl Propionate at 25°C
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Solvent Solubility (g/L) Reference(s)
Ethanol 966.17 [41[6]
Methanol 1228.57 [6]

Isopropanol 731.26 [6]

1265 mg/L (1.265 g/L)
Water , [7]
(estimated)

Note: While phenyl propionate is utilized for its aromatic properties, standardized odor and
flavor detection threshold data in parts-per-billion (ppb) are not readily available in the cited
literature. The perception of flavor is highly dependent on the concentration and the medium in
which the compound is evaluated.[8]

Role in Flavor Chemistry

Phenyl propionate contributes a distinct aromatic profile characterized by fruity, floral, and
honey-like notes.[4][6] Its primary role in flavor chemistry is as a flavoring agent in various food
products where these notes are desired.[2] It is found naturally in fruits such as strawberries
and pineapples, contributing to their unique flavor profiles.[2]

In formulated products, it can be used to build or enhance fruit flavors, particularly those with
berry and floral characteristics. Its moderate volatility allows it to contribute to both the initial
aroma (orthonasal perception) and the in-mouth flavor (retronasal perception).

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and sensory
evaluation of phenyl propionate, critical for research and quality control.

Chemical Synthesis: Direct Esterification of Phenol

This protocol describes the synthesis of phenyl propionate via Fischer-Speier esterification, a
common and effective method.[2][9]

Objective: To synthesize phenyl propionate from phenol and propanoic acid.
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Materials:

Phenol (CeHsOH)

Propanoic acid (CH3zCH2COOH)

Concentrated sulfuric acid (H2S0a) - Catalyst

Sodium bicarbonate (NaHCOs) solution (saturated)

Brine (saturated NaCl solution)

Diethyl ether (or other suitable extraction solvent)

Anhydrous sodium sulfate (Naz2S0a4) or magnesium sulfate (MgSQOa) - Drying agent

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask, combine 1.05 molar equivalents of phenol with 1.0
molar equivalent of propanoic acid.

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of
concentrated sulfuric acid (e.g., 2-3% of the total reactant volume).

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The
reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be
monitored using Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory
funnel containing cold water.

Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the
organic extracts.

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate
solution (to neutralize unreacted acid and catalyst) and then with brine (to reduce the amount
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of dissolved water).

e Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to
remove the drying agent.

e Solvent Removal: Remove the solvent (diethyl ether) under reduced pressure using a rotary
evaporator.

« Purification: Purify the resulting crude phenyl propionate by vacuum distillation to obtain the
final, high-purity product.

Characterization: The final product should be characterized using analytical techniques such as
IH NMR, 3C NMR, and IR spectroscopy to confirm its structure and purity.

Sensory Evaluation Protocol (General)

This protocol outlines a general workflow for the sensory analysis of a flavor compound like
phenyl propionate using descriptive analysis by a trained panel.[7][10][11]

Objective: To qualitatively and quantitatively describe the sensory attributes of phenyl
propionate.

1. Panelist Selection and Training:
o Recruitment: Select 8-15 individuals based on their sensory acuity, availability, and interest.

e Screening: Screen candidates for their ability to detect basic tastes and aromas and to
discriminate between different intensities.

 Training: Train the selected panel over several sessions. Familiarize them with the
terminology (lexicon) used to describe fruity, floral, and chemical notes. Use reference
standards (e.g., isoamyl acetate for "banana," vanillin for "vanilla") to anchor the descriptive
terms.[10]

2. Sample Preparation:

o Prepare a series of dilutions of phenyl propionate in a neutral base (e.g., deionized water
with a non-ionic solubilizer, or deodorized vegetable oil, depending on the application).
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Concentrations should range from below the expected detection threshold to well above it.

Label samples with randomized three-digit codes to prevent bias.[12]
Prepare a "blank" sample containing only the neutral base.
. Evaluation Procedure (Descriptive Analysis):

Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with
controlled lighting, temperature, and air circulation to minimize distractions.[12]

Protocol: Provide panelists with the coded samples in a randomized order.

o Aroma (Orthonasal): Panelists first sniff the sample to evaluate its aroma. They list the
descriptive terms that apply (e.g., fruity, floral, honey, chemical) and rate the intensity of
each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not
perceptible” to "very strong").

o Flavor (Retronasal): Panelists then taste the sample, holding it in their mouth for a few
seconds before expectorating. They evaluate the in-mouth flavor attributes and intensities,
including any aftertaste.

o Palate Cleansing: Panelists must rinse their mouths with deionized water and eat an
unsalted cracker between samples to cleanse the palate.

. Data Analysis:
Collect the intensity ratings from all panelists.

Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to
determine significant differences in attribute intensities across different concentrations.

Use multivariate techniques like Principal Component Analysis (PCA) to visualize the
relationships between samples and their sensory attributes.[13]

The final output is a detailed sensory profile, often visualized as a spider or radar plot,
showing the key attributes and their mean intensities.
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Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to
the sensory analysis and perception of phenyl propionate.

Experimental Workflow for Sensory Analysis
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Caption: Workflow for descriptive sensory analysis of a flavor compound.
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Generalized Olfactory Signaling Pathway

Odorants like phenyl propionate are detected by olfactory receptors in the nasal cavity,
initiating a signal transduction cascade that leads to the perception of smell.
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Caption: Generalized G-protein coupled olfactory signaling pathway.
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This pathway illustrates the molecular mechanism responsible for the detection of volatile
compounds. An odorant binds to a specific G-protein coupled receptor (GPCR) on the surface
of an olfactory sensory neuron.[1][3] This binding event activates an associated G-protein (G-
olf), which in turn activates the enzyme adenylyl cyclase IIl.[14] This enzyme catalyzes the
conversion of ATP to cyclic AMP (cCAMP). The resulting increase in intracellular cAMP
concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium
and calcium ions.[3] This influx depolarizes the neuron, generating an action potential that
travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.[3]

Safety and Regulatory Information

Phenyl propionate is classified under GHS as harmful if swallowed and causes skin and eye
irritation.[3] It may also cause respiratory irritation.[3][15] Therefore, appropriate personal
protective equipment (PPE), including gloves and safety glasses, should be used when
handling the compound, and work should be conducted in a well-ventilated area.[15] For
specific regulatory status regarding its use as a food additive, professionals should consult the
latest guidelines from relevant authorities such as the FDA (Food and Drug Administration) and
EFSA (European Food Safety Authority).

Conclusion

Phenyl propionate is a versatile aromatic ester with a significant role in flavor and fragrance
applications. Its distinct fruity and floral characteristics make it a useful ingredient for creating
and modifying sensory profiles in a variety of products. A thorough understanding of its
physicochemical properties, combined with robust protocols for its synthesis and sensory
evaluation, is crucial for its effective application in research, development, and quality
assurance. The underlying mechanism of its perception via the olfactory signaling pathway
further highlights the complex interplay between chemical structure and sensory experience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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